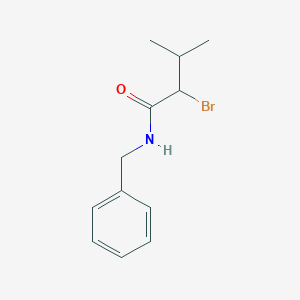

N-benzyl-2-bromo-3-methylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

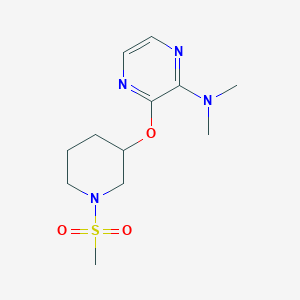

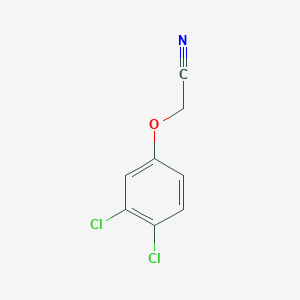

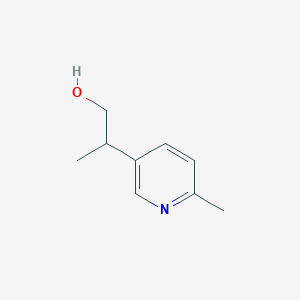

N-benzyl-2-bromo-3-methylbutanamide is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 . It is used in biochemical research .

Synthesis Analysis

N-benzyl-2-bromo-3-methylbutanamide is used in Ni-pybox catalyzed asymmetric Negishi couplings . The process tolerates a variety of functional groups and affords the desired product in good yield and in high enantiomeric excess .Molecular Structure Analysis

The InChI code for N-benzyl-2-bromo-3-methylbutanamide is 1S/C12H16BrNO/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3, (H,14,15) .科学的研究の応用

Synthesis and Biological Activity

A study focused on the synthesis and biological activity screening of novel N-(α-bromoacyl)-α-amino esters, closely related to N-benzyl-2-bromo-3-methylbutanamide. These compounds were investigated for their cytotoxicity, anti-inflammatory, and antibacterial activities. It was found that they exhibit low levels of cytotoxicity and lack antibacterial and anti-inflammatory activities at tested concentrations, which may be beneficial for their incorporation in prodrugs (Yancheva et al., 2015).

Anticonvulsant and Pain-Attenuating Properties

Research into primary amino acid derivatives of N-benzyl-2-bromo-3-methylbutanamide demonstrated potent activities in animal models for anticonvulsant effects and neuropathic pain. The modification of the N-benzylamide site influenced the anticonvulsant activities, where electron-withdrawing groups retained activity. These findings suggest that certain derivatives represent a novel class of anticonvulsants with potential therapeutic applications (King et al., 2011).

Herbicidal Activity

Optically active derivatives of N-benzylbutanamides were studied for their herbicidal activity against various plant species. The research indicated that the R-configuration at the acid moiety and the S-configuration at the amine moiety were crucial for high herbicidal activity. This study showcases the potential of N-benzyl-2-bromo-3-methylbutanamide derivatives in developing new herbicides (Osamu et al., 2010).

Matrix Metalloproteinase Inhibition

A derivative of N-benzyl-2-bromo-3-methylbutanamide was reported for its potent inhibition of matrix metalloproteinases, important for human PET studies. The synthesis approach and the automated radiosynthesis for the compound were developed, highlighting its application in medical imaging and potential therapeutic uses (Wagner et al., 2011).

Xanthine Oxidase Inhibitory Activity

The inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism leading to the production of uric acid, was investigated for N-(α-bromoacyl)-α-amino esters. Although the compounds did not show significant inhibitory effects at tested concentrations, their favorable pharmacokinetic behavior and toxicological properties were noted, suggesting their potential in drug development strategies (Smelcerovic et al., 2016).

Safety and Hazards

特性

IUPAC Name |

N-benzyl-2-bromo-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDSXPGCKZKVMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-bromo-3-methylbutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid](/img/structure/B2580594.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2580597.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![Oxamide, N-[3-(1-imidazolyl)propyl]-N'-(2-phenylethyl)-](/img/structure/B2580614.png)